5-bromo-7-methyl-1H-indazole-3-carboxylic acid
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Overview
Description
5-Bromo-1H-indazole-3-carboxylic acid is a chemical compound with the CAS Number: 1077-94-7. It has a molecular weight of 241.04 . It is mainly used as a raw material in chemical synthesis for the preparation of other compounds .
Molecular Structure Analysis
The InChI code for 5-bromo-1H-indazole-3-carboxylic acid is 1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13) and the InChI key is AMJVXOOGGBPVCZ-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 5-bromo-7-methyl-1H-indazole-3-carboxylic acid are not available, it’s worth noting that indazoles have been synthesized through various strategies including transition metal-catalyzed reactions and reductive cyclization reactions .Scientific Research Applications
Synthesis and Characterization
5-Bromo-7-methyl-1H-indazole-3-carboxylic acid is a compound of interest in the synthesis of biologically active molecules and for the development of new materials. It serves as a precursor in the synthesis of various derivatives through nucleophilic substitution reactions, coupling reactions, and as a building block in the construction of complex molecular architectures.
For example, it has been used in the synthesis of diethylamide derivatives through reactions with thionyl chloride and diethylamine, followed by characterization through FT-IR, NMR spectroscopy, and X-ray diffraction studies. These synthetic routes are significant for the preparation of compounds with potential applications in materials science and medicinal chemistry (Anuradha et al., 2014).
Chemical Modification and Drug Development
The chemical structure of this compound allows for regioselective modifications, enabling the synthesis of novel indazole derivatives. These derivatives have been investigated for various biological activities, including their use as antispermatogenic agents, highlighting their potential in the development of therapeutic agents (Corsi & Palazzo, 1976). Additionally, the compound has been involved in the synthesis of CCR5 antagonists, demonstrating its versatility in drug discovery and development (Ikemoto et al., 2005).
Material Science and Molecular Electronics
In the field of material science, this compound has contributed to the synthesis of molecular electronic materials. For instance, its derivatives have been used as precursors for the synthesis of C3-symmetric, substituted-triazatruxene molecules. These molecules are significant for their potential applications in molecular electronics, demonstrating the compound's role in advancing materials science (Valentine et al., 2012).
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
Its derivative, 5-bromo-1h-indazole-3-carboxylic acid ethyl ester, has been reported to act as a protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process known as phosphorylation. By inhibiting these kinases, the compound can potentially alter cellular processes such as cell division, metabolism, and signal transduction .
Biochemical Pathways
This could lead to downstream effects on cell cycle regulation, apoptosis, and other cellular processes .
Result of Action
As a potential kinase inhibitor, it could potentially halt cell division, alter metabolic processes, or induce apoptosis .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-7-methyl-2H-indazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-4-2-5(10)3-6-7(4)11-12-8(6)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVRSACZEUSLSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(NN=C12)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360962-29-3 |
Source
|
Record name | 5-bromo-7-methyl-1H-indazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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